Epitalon

Descripción general

Descripción

It was first discovered by Russian scientist Vladimir Khavinson and is derived from epithalamin, a natural peptide found in the pineal gland . Epitalon has garnered significant attention for its potential anti-aging properties and its ability to regulate the production of telomerase, an enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epitalon is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, ensuring that the peptide is produced in sufficient quantities for research and therapeutic applications . The final product undergoes rigorous purification and quality control to ensure its purity and potency.

Análisis De Reacciones Químicas

Types of Reactions: Epitalon primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Peptide Bond Formation: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and activators like hydroxybenzotriazole (HOBt).

Deprotection and Cleavage: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups and cleave the peptide from the resin.

Major Products: The major product of these reactions is the tetrapeptide this compound itself, with a molecular formula of C14H22N4O9 .

Aplicaciones Científicas De Investigación

Telomere Lengthening

Mechanism of Action : Epitalon has been shown to increase telomerase activity, which is crucial for telomere elongation. This process is essential for maintaining chromosomal integrity and cellular lifespan.

Research Findings :

- In Vitro Studies : In human fibroblast cell cultures, this compound extended the proliferative potential of cells beyond the Hayflick limit by increasing telomere length significantly .

- In Vivo Studies : In aging mice, treatment with this compound resulted in a reduction of chromosomal aberrations and an increase in maximum lifespan .

Immune System Modulation

Effects on Immunity : this compound appears to enhance immune responses by promoting thymocyte proliferation and modulating cytokine signaling pathways.

Research Findings :

- A study demonstrated that this compound increased thymocyte proliferative activity under stress conditions, suggesting its potential as an immune enhancer .

- Clinical observations indicate that this compound can normalize T-cell function and improve overall immune response in older populations .

Neuroprotective Effects

Impact on Neuroendocrine Function : this compound has been linked to the regulation of neuroendocrine functions, particularly through its influence on melatonin production.

Research Findings :

- This compound administration has been associated with restored circadian rhythms of cortisol secretion and enhanced melatonin synthesis in senescent monkeys .

- Preclinical studies suggest that it may exhibit antioxidant properties, potentially protecting against neurodegenerative diseases .

Anti-Cancer Properties

Mechanism of Action : By elongating telomeres and enhancing cellular repair mechanisms, this compound may provide a protective effect against cancer development.

Research Findings :

- Studies have indicated that this compound can inhibit the development of leukemia in animal models while not affecting overall tumor incidence significantly .

- Its role in promoting healthy cellular aging suggests potential applications in cancer prevention strategies .

Hormonal Regulation

Effects on Hormone Levels : this compound has been shown to normalize gonadotropic hormone levels (LH, FSH) and improve peripheral hemodynamics.

Research Findings :

- Clinical studies report improvements in hormonal balance among middle-aged and elderly patients treated with this compound .

Table 1: Summary of Key Research Findings on this compound

| Study Type | Subject Type | Key Findings |

|---|---|---|

| In Vitro | Human Fibroblasts | Increased telomerase activity; extended cellular lifespan beyond Hayflick limit |

| In Vivo | Aging Mice | Reduced chromosomal aberrations; increased lifespan; decreased leukemia development |

| Immune Studies | Thymocytes | Enhanced proliferation under stress; improved IL-1β signaling |

| Neuroprotection | Senescent Monkeys | Restored melatonin production; normalized cortisol rhythms |

| Hormonal Regulation | Middle-aged Patients | Normalized levels of LH and FSH; improved peripheral circulation |

Mecanismo De Acción

Epitalon exerts its effects primarily through the upregulation of telomerase activity . Telomerase is an RNA-dependent polymerase that elongates telomeres by adding tandem repeats to the 3’ end of chromosomes . By maintaining telomere length, this compound promotes cellular proliferation and longevity . Additionally, this compound has been shown to exert antioxidant effects, reducing oxidative stress and protecting cells from damage . It also influences the pineal gland, enhancing melatonin production and improving sleep quality .

Comparación Con Compuestos Similares

Epitalon is unique in its ability to activate telomerase and promote telomere elongation. there are other compounds with similar properties:

Epithalamin: The natural peptide from which this compound is derived, Epithalamin is a crude polypeptide extract from bovine pineal glands.

This compound’s uniqueness lies in its synthetic nature and its specific sequence of amino acids, which allows it to effectively activate telomerase and promote cellular health .

Actividad Biológica

Epitalon, a synthetic tetrapeptide derived from the natural peptide epithalamion, has garnered attention for its potential biological activities, particularly in the context of aging and cancer. This article explores the biological effects of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and implications for health and longevity.

This compound primarily functions by inducing telomere elongation through increased telomerase activity. Telomeres, protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular aging. By enhancing telomerase activity, this compound appears to counteract this process:

- Telomere Elongation : In human fibroblast cultures, this compound has been shown to extend telomeres beyond the Hayflick limit (the maximum number of times a normal somatic cell can divide) from 34 passages to over 44 passages .

- Antioxidant Properties : this compound exhibits antioxidant effects comparable to melatonin, reducing reactive oxygen species (ROS) levels and enhancing mitochondrial function .

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of this compound:

- Human Fibroblasts : In cultures derived from aged individuals (76-80 years), this compound induced decondensation of heterochromatin and inhibited MMP9 protein synthesis, which is associated with aging .

- Oocyte Aging : Research indicates that this compound can delay aging-related damage in oocytes by modulating mitochondrial activity and ROS levels, thereby improving oocyte quality during in vitro aging .

In Vivo Studies

Animal studies provide further insight into the efficacy of this compound:

- Tumorigenesis : In HER-2/neu transgenic mice, this compound reduced the incidence and size of spontaneous mammary tumors. Treated mice exhibited a significant decrease in HER-2/neu mRNA expression, indicating a potential role in cancer prevention .

- Aging Models : Studies on aging rats revealed that this compound increased antioxidant enzyme activities (e.g., superoxide dismutase) and reduced chromosomal aberrations. Additionally, it was found to decrease spontaneous tumor incidence in C3H/He mice .

Case Study 1: Aging Mice

In a controlled study involving aging mice, this compound treatment led to a significant reduction in chromosomal abnormalities. This finding suggests that this compound's ability to enhance telomere length may contribute to genomic stability and longevity.

Case Study 2: Cancer Prevention

A study on HER-2/neu mice demonstrated that this compound not only reduced tumor size but also improved survival rates among tumor-bearing mice. The results highlighted its potential as an adjunct therapy in cancer management.

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Type | Findings |

|---|---|

| In Vitro | Induces telomere elongation; reduces ROS; enhances mitochondrial function |

| In Vivo | Reduces tumor incidence and size; increases antioxidant enzyme activity; improves genomic stability |

| Oocyte Aging | Delays aging-related damage; improves oocyte quality |

Propiedades

IUPAC Name |

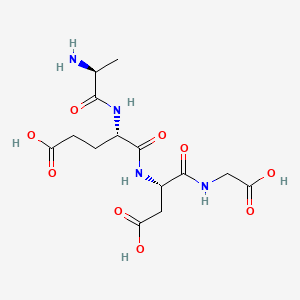

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOBRRUMWJWCU-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952957 | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64082-79-7, 307297-39-8 | |

| Record name | Epithalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithalon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITALON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.